2-[4-(Chloromethyl)phenyl]-1,3-dioxolane
Description
2-[4-(Chloromethyl)phenyl]-1,3-dioxolane is a five-membered heterocyclic compound containing a 1,3-dioxolane core substituted at position 2 with a 4-(chloromethyl)phenyl group. The dioxolane ring (C₃H₆O₂) provides structural rigidity, while the chloromethyl (-CH₂Cl) moiety on the phenyl ring enhances reactivity, making the compound valuable in synthetic organic chemistry as a precursor for alkylation, cross-coupling, or polymer synthesis .
Properties
CAS No. |
26198-07-2 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H11ClO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7H2 |
InChI Key |
OSJJDHULSJSNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-[4-(Chloromethyl)phenyl]-1,3-dioxolane with structurally related dioxolane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs
Physicochemical Properties
- Reactivity : The chloromethyl group in 2-[4-(Chloromethyl)phenyl]-1,3-dioxolane facilitates nucleophilic substitution reactions, similar to 2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1) .
- Melting Points : Analogs with bulkier substituents (e.g., diphenyl or dichlorophenyl groups) exhibit higher melting points. For example, 4-(chloromethyl)-2-(4-chlorophenyl)-2-pentyl-1,3-dioxolane melts at 89–90°C , while simpler derivatives like 2-(Chloromethyl)-1,3-dioxolane are liquids at room temperature .
- Solubility : Polar dioxolane derivatives (e.g., those with hydroxyl or nitro groups) show improved water solubility, whereas halogenated analogs are lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
